![molecular formula C20H19N3O4S B2637929 3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 477551-30-7](/img/structure/B2637929.png)

3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

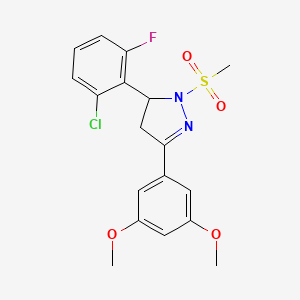

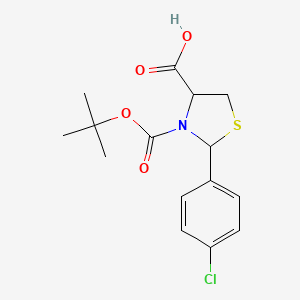

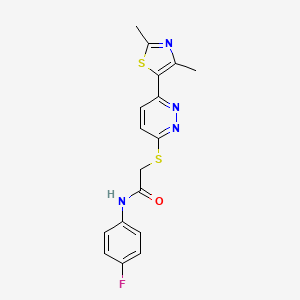

The compound “3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups. These include a butoxy group, a nitrophenyl group, a thiazol group, and a benzamide group . Each of these groups contributes to the overall properties of the compound.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrophenyl and thiazol groups suggests that this compound could have interesting electronic properties .Aplicaciones Científicas De Investigación

Synthesis and Process Improvement

The synthesis of compounds structurally related to 3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves multiple steps, starting from commercially available raw materials. These processes highlight the importance of the compound in research for its potential antitumor effects and excellent bioactivities. A study reported the synthesis through key steps such as ring-closing reaction, reduction reaction, and acylation reaction, achieving over 30% overall yields and confirming the structure through 1H NMR, 13C NMR, HR-ESI-MS analyses (H. Bin, 2015).

Anticancer Applications

Research into the anticancer evaluation of benzamide derivatives, including those structurally similar to this compound, has shown promising results. Derivatives have been designed, synthesized, and evaluated against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), demonstrating moderate to excellent anticancer activity compared to reference drugs like etoposide (B. Ravinaik et al., 2021).

Antimicrobial Activity

Compounds in the benzamide family, including those with a thiazol moiety, have been synthesized and evaluated for antimicrobial activity. These studies indicate significant activity against both gram-positive and gram-negative bacterial strains, as well as antifungal effects against species like Candida albicans and Aspergillus niger. The structural features, such as electron-donating or withdrawing groups, play a crucial role in determining the antimicrobial efficacy of these compounds (A. Chawla, 2016).

Novel Inhibitors and Biological Evaluation

Further research has led to the identification and biological evaluation of benzamide derivatives as inhibitors of specific enzymes, demonstrating their potential in therapeutic applications. For instance, the modification of benzamides has resulted in potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), which is significant for metabolic diseases. These inhibitors show dose-dependent effects in biological assays, indicating their potential for further development into therapeutic agents (Y. Uto et al., 2009).

Propiedades

IUPAC Name |

3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-2-3-11-27-17-6-4-5-15(12-17)19(24)22-20-21-18(13-28-20)14-7-9-16(10-8-14)23(25)26/h4-10,12-13H,2-3,11H2,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWWMGRSZPIWKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2637853.png)

![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2637856.png)

![(1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene](/img/structure/B2637857.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2637868.png)